molecular formula C13H9ClN2O B15479718 3-Amino-10-chlorophenanthridin-6(5h)-one CAS No. 27375-05-9

3-Amino-10-chlorophenanthridin-6(5h)-one

货号: B15479718
CAS 编号: 27375-05-9
分子量: 244.67 g/mol
InChI 键: CRQUIXNEMLINMX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-10-chlorophenanthridin-6(5H)-one is a chemical compound based on the phenanthridinone scaffold, a structure of significant interest in medicinal chemistry and pharmacological research . This scaffold is recognized for its multitarget potential, particularly in the field of neurodegenerative disease research . Phenanthridin-6(5H)-one derivatives are investigated primarily as neuroprotective agents. Their mechanism of action is multifaceted, involving the chelation of metal ions such as iron and copper, which are known to contribute to oxidative stress in the brain . Furthermore, related compounds have been shown to activate the Nrf2 pathway, a key regulator of cellular antioxidant defense systems, leading to the overexpression of protective enzymes and helping to mitigate oxidative damage in neuronal cells . Some derivatives within this chemical class also exhibit inhibitory activity against matrix metalloproteinases (MMPs), enzymes whose overexpression is linked to neuroinflammation and the pathology of conditions like Alzheimer's and Parkinson's disease[cocation:5]. The synthetic pathways for such compounds often involve multi-step organic reactions, which can include catalytic cyclizations and oxidative dehydrogenations to form the core structure . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to determine the suitability of this compound for their specific applications.

属性

CAS 编号

27375-05-9

分子式

C13H9ClN2O

分子量

244.67 g/mol

IUPAC 名称

3-amino-10-chloro-5H-phenanthridin-6-one

InChI

InChI=1S/C13H9ClN2O/c14-10-3-1-2-9-12(10)8-5-4-7(15)6-11(8)16-13(9)17/h1-6H,15H2,(H,16,17)

InChI 键

CRQUIXNEMLINMX-UHFFFAOYSA-N

规范 SMILES

C1=CC2=C(C3=C(C=C(C=C3)N)NC2=O)C(=C1)Cl

产品来源

United States

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key phenanthridinone derivatives from the evidence, focusing on substituent patterns, CAS numbers, and supplier availability:

Compound Name (IUPAC) Substituents CAS Number Suppliers Notable Features (from Evidence)
2-Amino-8-chlorophenanthridin-6(5H)-one 2-NH₂, 8-Cl 26689-69-0 2 Synonym: NSC127126; used in pharmacological studies
3-Amino-8-bromophenanthridin-6(5H)-one 3-NH₂, 8-Br 26844-82-6 2 Synonym: NSC114687; bromine enhances lipophilicity
8-Chlorophenanthridin-6(5H)-one 8-Cl N/A 3 Base structure; lacks amino group
3-Amino-8-chloro-2-nitrophenanthridin-6(5H)-one 3-NH₂, 8-Cl, 2-NO₂ 35417-70-0 2 Nitro group may confer redox activity
4-Amino-2-chlorophenanthridin-6(5H)-one 4-NH₂, 2-Cl 27353-46-4 1 Unique substitution pattern; NSC121316

Key Observations:

For example, 2-amino-8-chlorophenanthridin-6(5H)-one (NSC127126) has been investigated in pharmacological screens . Halogen Effects: Chlorine (8-Cl) and bromine (8-Br) at position 8 increase molecular polarity and may influence cytotoxicity. Bromine’s larger atomic radius could enhance hydrophobic interactions compared to chlorine .

Similar approaches may apply to phenanthridinones .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-10-chlorophenanthridin-6(5H)-one?

  • Methodological Answer: The compound can be synthesized via multi-step heterocyclic chemistry. Key steps include halogenation of the phenanthridinone core followed by amination. For example, chlorination at the 10th position using POCl₃ or SOCl₂ under reflux, followed by nucleophilic substitution with ammonia or protected amines. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Structural confirmation requires NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer: A combination of spectroscopic and chromatographic methods is required:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns and aromaticity.
  • Mass Spectrometry: ESI-MS or MALDI-TOF for molecular weight validation.
  • IR Spectroscopy: To identify functional groups (e.g., carbonyl, amine).
  • HPLC-PDA: For purity assessment (>95% purity recommended for biological assays) .

Q. What are the known biological targets or pathways associated with this compound?

  • Methodological Answer: Phenanthridinone derivatives, including this compound, exhibit inhibition of PARP-1 (poly-ADP-ribose polymerase-1), a key enzyme in DNA repair. This activity is linked to apoptosis induction in cancer cells. Researchers should validate PARP-1 inhibition using enzymatic assays (e.g., ELISA-based NAD⁺ depletion) and correlate with cytotoxicity in cell lines (e.g., HeLa or MCF-7) .

Q. What are the key safety considerations when handling this compound?

  • Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
  • Waste Disposal: Collect organic waste in sealed containers for incineration.
  • Emergency Protocols: For skin contact, wash immediately with 10% ethanol/water; for eye exposure, rinse for 15 minutes with saline .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound’s synthesis?

  • Methodological Answer:

  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions.
  • Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) for amination efficiency.
  • Temperature Gradients: Use microwave-assisted synthesis to reduce reaction times (e.g., 100–150°C, 30 min).
  • Workflow: Design a Design of Experiments (DoE) approach to evaluate variables systematically .

Q. How can discrepancies in reported biological activity data be resolved?

  • Methodological Answer:

  • Assay Validation: Replicate experiments using standardized protocols (e.g., CellTiter-Glo® for viability).
  • Orthogonal Assays: Confirm PARP-1 inhibition via Western blot (PAR accumulation) alongside enzymatic assays.
  • Purity Reassessment: Use HPLC-MS to rule out impurities (>99% purity required for IC₅₀ studies).
  • Literature Cross-Check: Compare results with structurally similar compounds (e.g., 6(5H)-phenanthridinone derivatives) .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer:

  • Substituent Variation: Synthesize analogs with modifications at the 3-amino (e.g., alkylation) and 10-chloro positions (e.g., fluoro/bromo substitution).
  • Biological Testing: Screen analogs against PARP-1 and related isoforms (PARP-2, PARP-3) to assess selectivity.
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to PARP-1’s NAD⁺-binding domain .

Q. How should researchers design in vivo studies to evaluate therapeutic potential?

  • Methodological Answer:

  • Dosing Regimen: Calculate maximum tolerated dose (MTD) via acute toxicity studies in rodents (OECD 423).
  • Pharmacokinetics: Assess bioavailability using LC-MS/MS for plasma concentration profiling.
  • Efficacy Models: Use xenograft models (e.g., BRCA-mutant tumors) to test PARP-1 inhibition synergism with DNA-damaging agents (e.g., cisplatin).
  • Controls: Include vehicle-only and positive control groups (e.g., Olaparib) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。